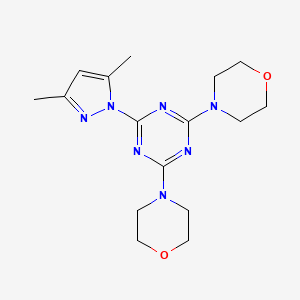
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylbenzylidene)-5-methyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals that include 1,2,4-triazole and pyrazole derivatives, which are known for their versatile chemical properties and applications in various fields of chemistry and materials science. These compounds are synthesized through the condensation reactions of amino-triazoles with aldehydes or ketones in the presence of acid catalysts, leading to Schiff bases that exhibit interesting physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves the condensation of 4-amino-1,2,4-triazoles with aldehydes or ketones in the presence of a catalytic amount of acetic acid, yielding high-purity products through simple purification steps such as recrystallization. An example includes the synthesis of 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with an 80% yield (Nayak & Poojary, 2019).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic methods such as FT-IR, 1H and 13C-NMR spectroscopy, and mass spectrometry, providing detailed insights into the arrangement of atoms and functional groups within the molecule. The docking studies with receptors like human prostaglandin reductase suggest potential biological activities based on their molecular interactions (Nayak & Poojary, 2019).
Scientific Research Applications
Synthesis and Biological Evaluation of Related Compounds
Cytotoxic Activity : The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, highlighting the potential of structurally related compounds in cancer research (Deady et al., 2003).
Chelating Agents : The condensation of l-(hydroxymethyl)pyrazole and its derivatives with various amines produced pyrazole-containing chelating agents, which could be indicative of the compound's utility in coordination chemistry and its potential applications in material science (Driessen, 2010).
Antioxidant and α-glucosidase Inhibitory Activities : Schiff bases containing 1,2,4-triazole and pyrazole rings were synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities, suggesting the possible application of related compounds in managing oxidative stress and diabetes (Pillai et al., 2019).
Antibacterial and Antifungal Activity : The synthesis of new pyrazoline and pyrazole derivatives showed significant antimicrobial activity, indicating the potential use of similar compounds in the development of new antimicrobial agents (Hassan, 2013).
Corrosion Inhibitors : A DFT study on bipyrazole derivatives revealed their potential activity as corrosion inhibitors, suggesting applications in material science and engineering to protect metals from corrosion (Wang et al., 2006).
properties
IUPAC Name |
(E)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-1-(4-ethylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-5-15-6-8-16(9-7-15)11-18-23-14(4)19-20-17(23)22-13(3)10-12(2)21-22/h6-11H,5H2,1-4H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZLZJCFNZGPJR-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NN2C(=NN=C2N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/N2C(=NN=C2N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[3-(3,5-Dimethyl-1H-pyrazol-1-YL)-5-methyl-4H-1,2,4-triazol-4-YL]-1-(4-ethylphenyl)methanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)
![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)
![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)
![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)



![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5555090.png)